molecular formula C10H9BrO B169099 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 104107-22-4

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B169099
M. Wt: 225.08 g/mol
InChI Key: GMWXCOYOQNIWPE-UHFFFAOYSA-N
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Description

“5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 104107-22-4 . It has a molecular weight of 225.08 . The IUPAC name for this compound is 5-bromo-2-methyl-1-indanone .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one” can be represented by the linear formula C10H9BrO . The InChI code for this compound is 1S/C10H9BrO/c1-6-4-7-5-8 (11)2-3-9 (7)10 (6)12/h2-3,5-6H,4H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored sealed in a dry environment at room temperature .

Scientific Research Applications

Organic Synthesis Building Block

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one serves as a building block in organic synthesis. For example, 1-bromo-3-buten-2-one, a related compound, has been investigated for its utility in forming 5-membered-aza-heterocycles and carbocycles, showcasing its versatility in organic synthesis (Westerlund, Gras, & Carlson, 2001).

Crystal Structure Analysis

This compound is used in the study of crystal structures. For instance, a study on 7-bromo-5-(2′-chloro)phenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione, a structurally related molecule, involved detailed X-ray crystallography to understand molecular forms and assembly modes in crystals (Kravtsov et al., 2012).

Pesticide Intermediate

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one derivatives have applications in pesticide synthesis. For instance, 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the pesticide Indoxacarb, has been synthesized using a method involving 5-chloro-2,3-dihydro-1H-inden-1-one (Jing, 2012).

Ligand Synthesis for Metal Salts

Compounds like 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one are used in the synthesis of ligands for binding metal salts. The one-pot halomethylation of salicylaldehydes, for instance, is a method to create functional arms for further applications in coordination chemistry (Wang et al., 2006).

Synthesis of Biologically Active Compounds

This compound is involved in the synthesis of various biologically active compounds. For example, the study of the absolute configuration of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are intermediates in such syntheses, utilizes enzymatic kinetic resolution and X-ray diffraction analysis (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

5-bromo-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWXCOYOQNIWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564726
Record name 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

CAS RN

104107-22-4
Record name 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-1-indanone (3.75 g, 17.76 mmol) in 18 ml of anhydrous THF is brought to −20° C. under an atmosphere of argon and with magnetic stirring. A 1M solution of t-BuOK in THF (18 ml, 18 mmol) is added with a syringe and the stirring continued for 3 hours at ambient temperature. At 0° C., 10 ml of distilled water is added and the mixture then extracted with ether (4×75 ml), dried over MgSO4, filtered and evaporated to obtain a raw product that is incorporated onto silica and purified by flash chromatography on silica (eluent ether:petroleum ether=2:98 up to 5:95). In order of elution, one obtains 1.85 g of a yellowish oil, 2,2-dimethyl-5-bromo-1-indanone (yield=43%), 0.50 g of a white solid 2-methyl-5-bromo-1-indanone (yield=13%) and 1.20 g of a white solid (32%) the starting material, 5-bromo-1-indanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schmid, AS Grossmann, P Mayer, T Müller… - Tetrahedron, 2019 - Elsevier
We describe the evolution of a synthetic strategy for the construction of the marine polyketide salimabromide. Combining a bicyclo[3.1.0]hexan-2-one ring-expansion to build up a …
Number of citations: 11 www.sciencedirect.com

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